3-Methyl-4-propylcyclohexan-1-one
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Overview
Description
3-Methyl-4-propylcyclohexan-1-one is an organic compound with the molecular formula C10H18O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a methyl group at the third position and a propyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone. The reaction typically proceeds as follows:
Starting Material: Cyclohexanone
Reagents: Methylating agent (e.g., methyl iodide) and propylating agent (e.g., propyl bromide)
Catalyst: Base (e.g., sodium hydride)
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent (e.g., tetrahydrofuran).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-propylcyclohexane: Similar structure but lacks the ketone functional group.
Cyclohexanone: The parent compound without the methyl and propyl substitutions.
4-Methylcyclohexanone: Similar structure with a methyl group but without the propyl group.
Uniqueness
3-Methyl-4-propylcyclohexan-1-one is unique due to the presence of both methyl and propyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
917911-39-8 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-5-6-10(11)7-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
UQWVORUGDCZGFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)CC1C |
Origin of Product |
United States |
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